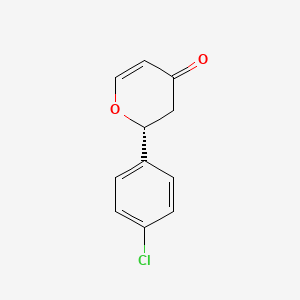![molecular formula C23H30O4 B14251871 Ethyl 8-[4-(benzyloxy)phenoxy]octanoate CAS No. 338995-26-9](/img/structure/B14251871.png)
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a benzyloxy group attached to a phenoxy moiety, which is further linked to an octanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate typically involves the esterification of 8-[4-(benzyloxy)phenoxy]octanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group results in the formation of 8-[4-(benzyloxy)phenoxy]octanol.
Substitution: Nucleophilic substitution can produce various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[4-(benzyloxy)phenoxy]propanoate
- 2-[4-(Benzyloxy)phenyl]ethyl octanoate
- Phenoxy acetamide derivatives
Uniqueness
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is unique due to its longer octanoate chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural feature can make it more suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
338995-26-9 |
|---|---|
Formule moléculaire |
C23H30O4 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
ethyl 8-(4-phenylmethoxyphenoxy)octanoate |
InChI |
InChI=1S/C23H30O4/c1-2-25-23(24)13-9-4-3-5-10-18-26-21-14-16-22(17-15-21)27-19-20-11-7-6-8-12-20/h6-8,11-12,14-17H,2-5,9-10,13,18-19H2,1H3 |
Clé InChI |
SCNHCAGKUPETFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
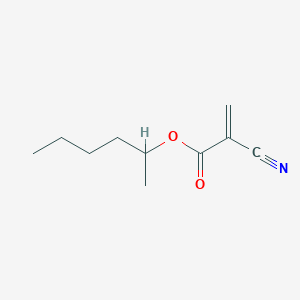

![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
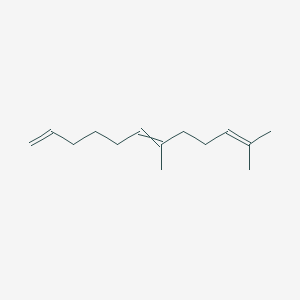

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
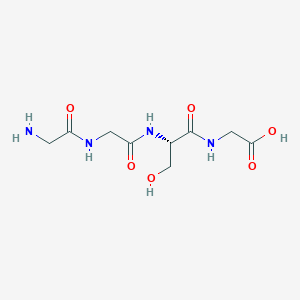
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
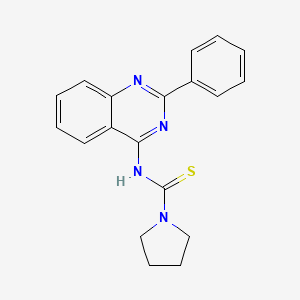
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
